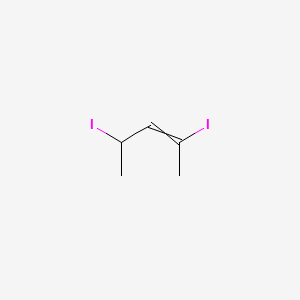
1-(2-Bromo-6-hydroxy-4-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-6-hydroxy-4-methylphenyl)ethanone is an organic compound with the molecular formula C9H9BrO2 It is a derivative of acetophenone, characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-6-hydroxy-4-methylphenyl)ethanone can be synthesized through the bromination of 2-hydroxy-4-methylacetophenone. The reaction typically involves the use of bromine in a suitable solvent such as methylene chloride or acetic acid. The reaction conditions may vary, but it is often carried out at room temperature to ensure a high yield .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions, optimized for large-scale synthesis. The choice of solvent, temperature, and reaction time are crucial factors to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-6-hydroxy-4-methylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products:
Substitution: Products depend on the nucleophile used, resulting in compounds like 1-(2-amino-6-hydroxy-4-methylphenyl)ethanone.
Oxidation: 1-(2-Bromo-6-oxo-4-methylphenyl)ethanone.
Reduction: 1-(2-Bromo-6-hydroxy-4-methylphenyl)ethanol.
Scientific Research Applications
1-(2-Bromo-6-hydroxy-4-methylphenyl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Material Science: May be used in the synthesis of polymers or other materials with specific properties.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-hydroxy-4-methylphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
1-(2-Bromo-4-methylphenyl)ethanone: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-(2-Hydroxy-4-methylphenyl)ethanone: Lacks the bromine atom, which may influence its chemical properties and applications.
1-(2-Bromo-6-hydroxyphenyl)ethanone: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness: 1-(2-Bromo-6-hydroxy-4-methylphenyl)ethanone is unique due to the combination of the bromine atom, hydroxyl group, and methyl group on the phenyl ring. This specific arrangement of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H9BrO2 |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
1-(2-bromo-6-hydroxy-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-7(10)9(6(2)11)8(12)4-5/h3-4,12H,1-2H3 |
InChI Key |
MNWMSPHMVYCPRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


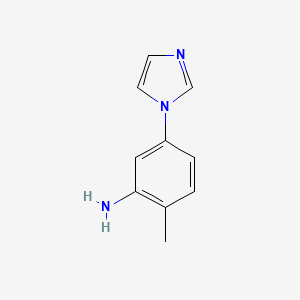
![3-[2-(Carboxymethyl)-4-methoxy-6-methylphenyl]propanoic acid](/img/structure/B15332821.png)

![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]oxazole](/img/structure/B15332829.png)
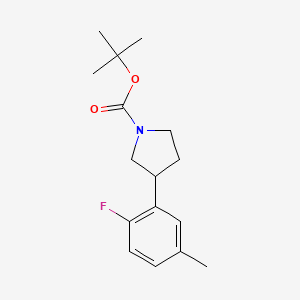
![6-Methyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15332844.png)
![Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B15332849.png)
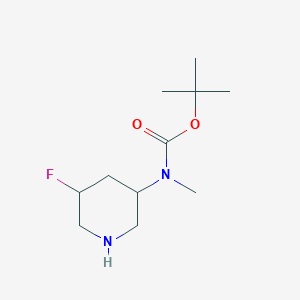


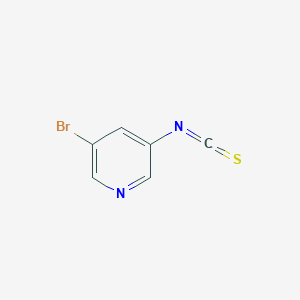

![Methyl 6-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15332896.png)
